5-Amino-2,3-dimethylphenol
Description
Contextual Significance of Aminophenolic Compounds in Chemical Sciences
Aminophenols are a class of aromatic compounds that possess both an amino (-NH2) and a hydroxyl (-OH) functional group attached to a benzene (B151609) ring. researchgate.net This dual functionality imparts a unique amphoteric character, allowing them to act as either weak acids or weak bases, although the basic nature typically predominates. researchgate.net Their chemical reactivity is a key feature, as they can undergo reactions involving both the amino and hydroxyl groups, such as acylation, alkylation, diazotization, and various cyclization and condensation reactions. researchgate.net
The significance of aminophenolic compounds in the chemical sciences is vast and multifaceted. They are crucial intermediates in the synthesis of a wide array of commercially important products. researchgate.net In the pharmaceutical industry, they serve as foundational building blocks for various medications, contributing to the development of therapeutic agents. kajay-remedies.comsolubilityofthings.com The dye and pigment industry heavily relies on aminophenols as precursors for manufacturing a spectrum of colors used in textiles, plastics, and inks. researchgate.netkajay-remedies.comchemicalbook.com Their derivatives are also integral to the photographic industry. researchgate.net
Furthermore, aminophenols are valuable in materials science for the production of polymers and resins, where they can confer properties like thermal stability. Beyond industrial manufacturing, these compounds are significant in academic and research settings. They are used as catalysts in organic synthesis and as tools for creating new materials and complex organic molecules. kajay-remedies.com Their ability to form complexes also makes them relevant in analytical chemistry techniques. wisdomlib.org The versatility and reactivity of aminophenols firmly establish them as a cornerstone class of compounds in modern chemical research and application. chemicalbook.com
Scope and Rationale for Advanced Research on 5-Amino-2,3-dimethylphenol
Within the broader class of aminophenols, this compound has emerged as a compound of specific interest for advanced academic and industrial research. Its molecular structure, featuring methyl groups at the 2 and 3 positions, an amino group at the 5 position, and a hydroxyl group, dictates its specific reactivity and potential applications, distinguishing it from other aminophenol isomers.
The primary rationale for focused research on this compound lies in its role as a specialized intermediate in organic synthesis. It is a key building block for creating more complex molecules, including certain dyes, pigments, and potentially novel pharmaceutical compounds. Academic research has explored its use in the preparation of indole (B1671886) derivatives through cyclization reactions, highlighting its utility in constructing heterocyclic scaffolds that are prevalent in biologically active molecules.
Further investigation into this compound is driven by its potential applications in catalysis and materials science. The amino and hydroxyl groups can act as ligands, binding to metal centers to form catalysts that can enhance the selectivity and efficiency of chemical reactions. In polymer science, incorporating this compound into polymer chains could lead to materials with enhanced properties, such as improved thermal stability and degradation resistance. The continued exploration of its synthetic utility and functional applications provides a strong basis for ongoing advanced research into the unique properties and potential of this compound.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 2-Aminophenol (B121084) |
| 3-Aminophenol (B1664112) |
| 4-Aminophenol (B1666318) |
| 5-amino-2,3-dimethylindole |
Data Tables
Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 90086-90-1 |
| Physical Form | Powder |
This data is compiled from multiple sources.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBUWKXMPCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311046 | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-90-1 | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90086-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 2,3 Dimethylphenol and Its Analogs
Classical Synthetic Approaches
Nitration and Subsequent Reduction Pathways for Aminophenols
A prevalent and traditional method for synthesizing 5-Amino-2,3-dimethylphenol involves a two-step process: nitration followed by reduction. Initially, 2,3-dimethylphenol (B72121) is subjected to nitration to introduce a nitro group onto the aromatic ring, yielding 5-nitro-2,3-dimethylphenol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures, often between 0 and 5°C, to achieve regioselective nitration at the 5-position. The hydroxyl group of the phenol (B47542) may be protected, for instance by acetylation, to prevent side reactions during this step.
Catalytic Hydrogenation Methods in Phenolic Amination
Catalytic hydrogenation is a key technique not only in the reduction of nitrophenols but also in direct amination processes. In the context of producing aminophenols, catalytic hydrogenation of the corresponding nitrophenols is a well-established and efficient method. acs.orgias.ac.in For instance, the conversion of p-nitrophenol to p-aminophenol has been extensively studied using various catalysts. acs.orgias.ac.inresearchgate.netresearchgate.net Platinum on carbon (Pt/C) has been identified as a highly active catalyst for this transformation, demonstrating superior performance compared to other transition metal catalysts like palladium, nickel, rhodium, and ruthenium. acs.org The reaction is typically conducted in a batch-slurry reactor, and the rate of hydrogenation can be influenced by factors such as solvent polarity, with more polar solvents generally leading to increased reaction rates. acs.orgias.ac.in
While direct catalytic amination of 2,3-dimethylphenol is another potential route, it often requires high pressure and temperature conditions. This process involves reacting the phenol with ammonia (B1221849) or amines in the presence of a catalyst, such as palladium on carbon. The direct amination of similar phenolic compounds, like 2,6-dimethylphenol (B121312) to produce 2,6-dimethylaniline, has been successfully achieved using catalysts such as Ni-Cu-Cr/γ-Al2O3 and Pd/Al2O3-BaO. researchgate.netkoreascience.krbrynmawr.edu These studies highlight the importance of catalyst selection and reaction conditions in achieving high conversion and selectivity.
Alkylation and Amination Strategies
Alkylation and amination strategies offer alternative routes to functionalized aminophenols. The selective alkylation of aminophenols can be directed to either the hydroxyl or the amino group by employing protective group strategies. umich.eduresearchgate.netresearchgate.net For selective O-alkylation, the amino group can be protected, for example, by condensation with benzaldehyde. Subsequent alkylation of the hydroxyl group with an alkyl halide, followed by hydrolysis of the protective group, yields the desired O-alkylated aminophenol. umich.eduresearchgate.net Conversely, selective N-alkylation can be achieved through condensation with an aldehyde followed by reduction. umich.eduresearchgate.net
Direct amination of phenols is another important strategy. For instance, the amination of 2,6-dimethylphenol to 2,6-xylidine can be performed in the vapor phase with ammonia over an aluminum oxide catalyst at high temperatures and pressures. google.comgoogle.com Palladium-based catalysts have also proven effective for the amination of various alkyl phenols. koreascience.krbrynmawr.edu Furthermore, palladium-catalyzed allylation of aminophenol with alkynes has been developed as an atom-economical method for constructing C-N bonds under mild conditions. rsc.org More recent developments include photochemical methods for the amination of phenols using dual catalytic pathways involving iridium photocatalysis and phenol-pyridinium complexes. chemrxiv.org Oxidative amination of phenols using primary and secondary anilines, catalyzed by iron or manganese complexes, provides another route to N-aryl aminophenols. acs.orgnih.gov
Green Chemistry Approaches and Sustainable Synthesis Development
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. Green chemistry principles, such as the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes, are being increasingly applied to the synthesis of phenolic compounds. rsc.orgmdpi.comnih.gov
Supercritical Water Synthesis Applications for Related Phenols
Supercritical water has emerged as a promising green solvent and reactant for various chemical transformations, including the synthesis of aminophenols. nih.gov For example, the synthesis of 5-aminosalicylic acid, a related aminophenol, has been successfully demonstrated using the Kolbe-Schmidt reaction under supercritical carbon dioxide (scCO2) conditions. asianpubs.org The use of scCO2 significantly enhances the mass transfer and reaction rates, leading to shorter reaction times compared to traditional methods. asianpubs.org
Furthermore, the Bamberger rearrangement of N-arylhydroxylamines to p-aminophenol has been achieved in a CO2-H2O system, highlighting the potential of using carbon dioxide as a benign reagent. acs.org The hydrogenation of nitrobenzene (B124822) to p-aminophenol has also been effectively carried out in a supercritical CO2 and water medium without the need for additional acid catalysts, presenting a greener alternative to conventional processes that rely on mineral acids. researchgate.net The development of recyclable catalysts, such as rhodium nanoparticles synthesized via a green hydrothermal method, further contributes to the sustainability of these processes. nih.gov
Mannich Reaction Derived Syntheses Involving Dimethylphenols
The Mannich reaction is a versatile carbon-carbon bond-forming reaction that can be utilized for the aminomethylation of phenols. acs.orgacs.orgresearchgate.net This reaction involves the condensation of a compound with an active hydrogen atom (in this case, a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. acs.orgnih.gov In the case of dimethylphenols, such as 3,4-dimethylphenol (B119073) and 3,5-dimethylphenol (B42653), the Mannich reaction provides a direct route to aminomethylated derivatives. acs.orgtubitak.gov.tr
For instance, 3,4-dimethylphenol has been used as a substrate in the synthesis of novel phenolic Mannich bases. tubitak.gov.tr Similarly, 3,5-dimethylphenol has been reported to undergo Mannich reactions with various amines, including dimethylamine, piperidine, and morpholine. acs.org The reaction typically proceeds via the formation of an imminium ion from the aldehyde and amine, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. acs.org Under appropriate conditions, substitution can occur at positions ortho and para to the hydroxyl group. acs.org This methodology has been employed to synthesize a range of phenolic Mannich bases with potential applications in various fields. nih.gov
Novel Synthetic Routes and Methodological Innovations
The pursuit of more efficient, selective, and environmentally benign synthetic methods for producing this compound and its analogs is an active area of chemical research. While traditional synthesis often relies on the nitration of a phenol precursor followed by reduction, recent innovations have introduced advanced catalytic systems and novel reaction pathways to construct the aminophenol scaffold. nih.gov These modern approaches aim to overcome challenges associated with regioselectivity and functional group tolerance inherent in classical methods. nih.gov
Innovations in this field include the development of dehydrogenative aromatization, transition metal-catalyzed cross-coupling reactions, and advanced catalytic technologies like photocatalysis and electrocatalysis. nih.govrsc.orgnih.gov These methods offer streamlined access to complex aminophenol derivatives by creating both the amino and hydroxy groups in a single step or by employing novel catalyst systems for greater control and efficiency. nih.govrsc.org
A notable advancement is the dehydrogenative synthesis of N-functionalized 2-aminophenols starting from cyclohexanones. nih.gov This strategy provides a direct route to polysubstituted 2-aminophenols, circumventing the reactivity and selectivity issues often encountered with the functionalization of arenes. nih.gov Another significant development is the use of copper-catalyzed cascade reactions for the synthesis of meta-aminophenol derivatives. nih.gov This particular method involves a Current time information in Bangalore, IN.mdpi.com-rearrangement followed by an oxa-Michael addition, which addresses selectivity problems. nih.gov The reaction of various N-methoxyanilines with methanol, catalyzed by an IPrCuBr/AgSbF₆ system, demonstrates this innovative approach. nih.gov
Detailed findings from the copper-catalyzed synthesis of meta-aminophenol derivatives are presented below.
Table 1: Copper-Catalyzed Synthesis of meta-Aminophenol Derivatives via Cascade Reaction
| Substrate (N-methoxyaniline) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1g (R¹=Me, R²=H, R³=H) | 10 | DCE | 70 | 18 | 79 | nih.gov |
| 1h (R¹=Bn, R²=H, R³=H) | 10 | DCE | 70 | 18 | 75 | nih.gov |
| 1i (R¹=Me, R²=Me, R³=H) | 10 | DCE | 70 | 18 | 78 | nih.gov |
| 1j (R¹=Me, R²=OMe, R³=H) | 20 | DCE | 70 | 48 | 61 | nih.gov |
| 1k (R¹=Me, R²=F, R³=H) | 10 | Chlorobenzene | 70 | 18 | 71 | nih.gov |
| 1l (R¹=Me, R²=Cl, R³=H) | 10 | DCE | 70 | 24 | 72 | nih.gov |
| 1m (R¹=Me, R²=Br, R³=H) | 10 | DCE | 70 | 18 | 70 | nih.gov |
Data adapted from a study on Cu-catalyzed reactions of N-methoxyanilines and methanol. nih.gov The study used IPrCuBr (10 mol%) and AgSbF₆ (10 mol%) in DCE at 70°C for 18 hours as standard conditions. nih.gov
Furthermore, emerging green catalytic technologies, such as photocatalysis and electrocatalysis, are being explored for the synthesis of aminophenol derivatives like aminophenoxazinones from ortho-aminophenols (OAPs). rsc.org These methods are advantageous due to their mild reaction conditions and reduced environmental impact. rsc.org The catalytic activity of various cobalt complexes in the aerobic oxidation of OAPs has been studied, showcasing the potential of these innovative approaches. rsc.org
The catalytic efficiency, represented by the turnover number (Kcat), varies significantly with the structure of the cobalt complex catalyst. rsc.org
Table 2: Catalytic Activity of Cobalt Complexes in Aerobic Oxidation of o-Aminophenols (OAP)
| Cobalt Complex | Kcat (h⁻¹) for OAP Oxidation | Citation |
| Complex 19 | 47.36 | rsc.org |
| Complex 20 | 47.60 | rsc.org |
| Complex 21 | 16.46 | rsc.org |
| Complex 22 | 10.34 | rsc.org |
| Complex 23 | 61.92 | rsc.org |
| Complex 24 | 40.34 | rsc.org |
| Complex 25 | 42.63 | rsc.org |
Data derived from research on cobalt complexes exhibiting catalytic activity in the aerobic oxidation of various o-aminophenols (OAPs). rsc.org
Other innovative strategies include the ruthenium-catalyzed C-H mono- and dihydroxylation of anilides, which employs a novel directing group strategy to achieve excellent reactivity and regioselectivity in forming 2-aminophenols. acs.org Similarly, optimized methods for creating complex polydentate aminophenol ligands have been developed, which alter the precursor reactants to facilitate easier purification and improved reaction times compared to previous multi-step methods. mdpi.com
Chemical Reactivity and Mechanistic Studies of 5 Amino 2,3 Dimethylphenol
Electrophilic and Nucleophilic Reactivity of Amino and Hydroxyl Groups
The amino and hydroxyl groups are key to the reactivity of 5-Amino-2,3-dimethylphenol, making it susceptible to both electrophilic and nucleophilic attacks.
The amino group, being a nucleophile, can engage in reactions such as acylation to form amides. smolecule.com This reactivity is fundamental in its use as an intermediate in the synthesis of more complex molecules. smolecule.com
In the context of nucleophilic aromatic substitution (SNAr), studies on similar halophenols demonstrate that the generation of a phenoxyl radical can dramatically lower the barrier for nucleophilic substitution. osti.gov This homolysis-enabled electronic activation provides a pathway for reactions that would otherwise be challenging. osti.gov For instance, 4-chloro-2,6-dimethylphenol (B73967) has been shown to undergo smooth coupling with various aryl and alkyl carboxylates. nih.gov
Oxidative Transformations of the Phenolic Moiety
The phenolic moiety of this compound is prone to oxidation, which can lead to the formation of quinones or other oxidized derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The oxidation of aminophenols can lead to the formation of highly reactive quinone imine intermediates. These electrophilic species are capable of undergoing Michael addition reactions.
Studies on the oxidative coupling of phenols have provided mechanistic insights that could be applicable to this compound. For example, iron-catalyzed oxidative phenol (B47542) coupling reactions proceed through the formation of high-valent iron-phenolate complexes, generation of a ligated phenoxyl radical intermediate, and subsequent coupling with a nucleophile. nih.gov The specific products of such couplings can be influenced by the substituents on the phenol ring. acs.org For instance, in some cases, oxidative dimerization can occur. ucsb.edu
| Reaction Type | Reagent/Catalyst | Product Type |
| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinones, Quinone imines |
| Oxidative Coupling | Iron (III) chloride (FeCl3) | N,O-biaryl compounds |
This table summarizes common oxidative transformations of phenolic compounds.
Reduction Pathways and Products
The reduction of this compound can lead to various amine derivatives, depending on the reducing agent and reaction conditions. Common reducing agents for similar compounds include lithium aluminum hydride and sodium borohydride. The synthesis of this compound itself often involves a reduction step, where a nitro group is reduced to an amino group using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like iron powder.
Substitution Reactions and Functional Group Interconversions
The electron-donating amino and hydroxyl groups activate the benzene (B151609) ring of this compound, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions of the existing substituents direct incoming electrophiles to specific positions on the ring.
Functional group interconversions are also key reactions. For instance, the amino group can be converted to other functionalities, expanding the synthetic utility of the molecule. The synthesis of various aminophenol derivatives often involves the protection of the hydroxyl group to prevent side reactions during other transformations.
A notable reaction involving a related compound, 3,4-dimethylphenol (B119073), is the Mannich reaction. This involves the aminoalkylation of the phenol with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of phenolic Mannich bases. tandfonline.com
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound allows it to undergo diazotization. This reaction involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a mineral acid, to form a diazonium salt. google.com These salts are versatile intermediates in organic synthesis.
The resulting diazonium salt can then participate in coupling reactions with activated aromatic compounds, such as other phenols or anilines, to form azo dyes. heteroletters.orgresearchgate.net The extended conjugation in these azo compounds results in them being colored. rdd.edu.iq For example, a spectrophotometric method for the determination of cefotaxime (B1668864) involves its diazotization and subsequent coupling with 3,5-dimethylphenol (B42653) to form a colored azo dye. rdd.edu.iq
| Reaction Step | Reagents | Intermediate/Product |
| Diazotization | Sodium nitrite (NaNO₂), Mineral acid (e.g., HCl) | Diazonium salt |
| Azo Coupling | Activated aromatic compound (e.g., another phenol) | Azo dye |
This table outlines the general steps for diazotization and coupling reactions.
Mechanistic Insights into Cross-Coupling Reactions Involving Phenols
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For phenols, these reactions provide a route to synthesize a wide variety of derivatives.
Iron-catalyzed Ullmann-type cross-coupling reactions of phenols with aryl iodides have been studied computationally. digitellinc.comdigitellinc.com These studies suggest that the reaction proceeds via a concerted nucleophilic substitution mechanism. digitellinc.comdigitellinc.com The active catalyst is proposed to be a high-spin four-coordinate bis-phenoxy iron(III)-ligand complex. digitellinc.com
In the case of FeCl₃-catalyzed oxidative cross-coupling of phenols with aminonaphthalenes, kinetic studies suggest a catalytic cycle involving a ternary complex that binds both coupling partners and an oxidant. nih.govacs.orgnih.govresearchgate.net This method allows for the synthesis of N,O-biaryl compounds. nih.govacs.orgnih.gov The reaction is influenced by off-cycle acid-base and ligand exchange processes. nih.govacs.orgnih.gov
Furthermore, the concept of using radicals as transient activating groups has expanded the scope of nucleophile-electrophile couplings. osti.gov By generating a phenoxyl radical, the barrier for nucleophilic aromatic substitution on halophenols can be significantly lowered, enabling previously challenging transformations. osti.gov
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 5-Amino-2,3-dimethylphenol molecule.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) of protons are indicative of their local electronic environment. For this compound, distinct signals are expected for the aromatic protons, the protons of the two methyl groups, the amino group, and the hydroxyl group. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal an adjacent proton-proton (spin-spin) coupling.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. Signals for the two methyl carbons would also be observed at characteristic upfield shifts. While specific, experimentally verified data for this compound is not widely published, predicted data for the closely related compound 2,3-dimethylphenol (B72121) can offer some insight into the expected chemical shifts for the carbon atoms. hmdb.cachemicalbook.comhmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predictive models and analysis of similar compounds, as direct experimental data is not readily available in published literature.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Ar-H4 | ~6.5-6.7 | d | C1 (-OH) | ~150-155 |
| Ar-H6 | ~6.4-6.6 | d | C2 (-CH₃) | ~120-125 |
| -OH | ~8.5-9.5 (broad) | s | C3 (-CH₃) | ~125-130 |
| -NH₂ | ~3.5-4.5 (broad) | s | C4 | ~115-120 |
| C2-CH₃ | ~2.1-2.3 | s | C5 (-NH₂) | ~140-145 |
| C3-CH₃ | ~2.0-2.2 | s | C6 | ~110-115 |
| C2-CH₃ | ~10-15 | |||
| C3-CH₃ | ~15-20 |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and substituted aromatic ring moieties.
Key expected vibrational frequencies include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, often participating in hydrogen bonding.
N-H Stretching: Two sharp peaks typically appear in the 3300-3500 cm⁻¹ range for the primary amine group (-NH₂), corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹.
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
C-O Stretching: A strong band for the phenolic C-O bond is expected around 1200-1260 cm⁻¹.
N-H Bending: A bending vibration for the primary amine is typically seen around 1590-1650 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300-3500 | Medium |
| O-H Stretch | Phenol (B47542) (-OH) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850-2960 | Medium |
| N-H Bend | Primary Amine (-NH₂) | 1590-1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-O Stretch | Phenol (-OH) | 1200-1260 | Strong |
Mass Spectrometry for Molecular Ion Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured. For this compound (C₈H₁₁NO), the expected exact mass is approximately 137.0841 g/mol .
Electron ionization (EI) is a common method that provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high energy of EI also causes the molecular ion to fragment in a predictable manner, yielding a unique mass spectrum that can be used as a "fingerprint" for the compound. Key fragmentation pathways for aminophenols often involve the loss of small molecules or radicals, such as CO, HCN, and CH₃. Analysis of the fragmentation pattern of the parent compound, 2,3-dimethylphenol, can provide clues to the expected fragmentation of the amino-substituted derivative. nist.gov
X-ray Crystallography for Definitive Solid-State Structural Confirmation
For this compound, a successful single-crystal X-ray diffraction study would provide definitive proof of its molecular structure, including the substitution pattern on the aromatic ring and the planarity of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. To date, the crystal structure of this compound has not been reported in open crystallographic databases.
Chromatographic Techniques for Purity and Separation Studies (HPLC, GC)
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For aminophenols, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.comsielc.comnih.govpom.go.id In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic ring of this compound absorbs UV light.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape (tailing) on common GC columns. Therefore, derivatization is often performed to convert the polar -OH and -NH₂ groups into less polar ethers or esters, improving chromatographic performance. GC is particularly powerful for separating closely related isomers. mdpi.commdpi.comnih.govresearchgate.netfao.org When coupled with a mass spectrometer (GC-MS), it provides a robust method for both separation and identification of components in a sample.
Computational and Theoretical Investigations of 5 Amino 2,3 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Amino-2,3-dimethylphenol. researchgate.netnih.govresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity.
Key parameters derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons, respectively. nih.gov A smaller HOMO-LUMO energy gap suggests higher reactivity. nih.gov For this compound, the electron-donating amino and hydroxyl groups, along with the methyl groups, are expected to raise the HOMO energy, making it a good electron donor. The precise energy values and the spatial distribution of these orbitals can be mapped to predict sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be sites of negative potential, while the hydrogen atoms of the amino and hydroxyl groups will exhibit positive potential.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov
| Parameter | Predicted Trend/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Indicates susceptibility to electron acceptance. |
| HOMO-LUMO Gap | Relatively Small | Suggests higher chemical reactivity. nih.gov |
| MEP | Negative potential around O and N atoms | Likely sites for electrophilic attack. |
| Positive potential around -OH and -NH2 hydrogens | Likely sites for nucleophilic interaction. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations can reveal:
Rotational Barriers: The energy barriers associated with the rotation of the amino and hydroxyl groups can be determined. This is important for understanding the molecule's flexibility and the relative stability of different conformers.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformation and dynamics of this compound can be assessed. The formation and lifetime of hydrogen bonds with solvent molecules can be monitored.
Vibrational Modes: The simulations can also provide information on the vibrational frequencies of different bonds, which can be correlated with experimental spectroscopic data.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that can be compared with experimental results to confirm the molecular structure and assign spectral features. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. nih.gov This allows for the assignment of specific peaks in the experimental IR and Raman spectra to the stretching and bending of particular bonds, such as the O-H, N-H, C-N, C-O, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the connectivity and structure of the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible region.
| Spectroscopic Technique | Predicted Parameter | Structural Information Gained |
|---|---|---|
| Infrared (IR) / Raman | Vibrational Frequencies | Identification of functional groups (O-H, N-H, C-H, C=C). |
| ¹H NMR | Proton Chemical Shifts | Number and environment of different types of hydrogen atoms. |
| ¹³C NMR | Carbon Chemical Shifts | Number and environment of different types of carbon atoms. |
| UV-Visible | Electronic Transitions (λmax) | Information about the conjugated π-system of the aromatic ring. |
Theoretical Studies of Reaction Mechanisms
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. nih.gov
For this compound, theoretical studies could explore:
Oxidation Reactions: The phenolic hydroxyl group and the amino group are susceptible to oxidation. Computational studies can model the reaction pathways for oxidation, identify the most likely products, and calculate the activation energies for different mechanisms.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring is prone to electrophilic substitution. Theoretical calculations can predict the regioselectivity of such reactions by modeling the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions on the ring.
Polymerization Reactions: The reactivity of the amino and hydroxyl groups makes this compound a potential monomer for polymerization. Computational modeling can be used to study the mechanism of polymerization, predict the properties of the resulting polymer, and understand the role of catalysts.
In Silico Assessment of Molecular Interactions
In silico methods, particularly molecular docking, are used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or DNA. nih.govnih.govresearchgate.netnih.gov These studies are crucial in drug discovery and toxicology for assessing the potential biological activity of a compound.
For this compound, in silico assessments could involve:
Investigation of Biological Activities and Molecular Mechanisms in Vitro/theoretical Focus
Antimicrobial Activity and Mechanistic Underpinnings (In Vitro)
Substituted aminophenols have demonstrated a range of antimicrobial activities, suggesting that 5-Amino-2,3-dimethylphenol may also possess such properties. The antimicrobial potential of aminophenol derivatives is often attributed to the presence of both the hydroxyl (-OH) and amino (-NH2) functional groups on the aromatic ring. These groups can participate in various interactions with microbial cells, leading to growth inhibition or cell death.
The proposed mechanisms for the antimicrobial action of phenolic compounds include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For aminophenols specifically, the position of the amino and hydroxyl groups, as well as the nature and position of other substituents, can significantly influence their activity. For instance, studies on aminophenol isomers have shown that p-aminophenol exhibits greater antibacterial activity than its o- and m-isomers, with minimum inhibitory concentrations (MICs) against various bacterial strains.
The introduction of methyl groups, as in this compound, can modulate the lipophilicity of the molecule. This alteration can, in turn, affect its ability to penetrate microbial cell membranes. Increased lipophilicity can enhance the compound's accumulation within the membrane, leading to its disruption and subsequent leakage of cellular contents. Furthermore, the electronic effects of the methyl groups can influence the reactivity of the amino and hydroxyl moieties, potentially enhancing their ability to interact with microbial targets.
Table 1: In Vitro Antimicrobial Activity (MIC) of Structurally Related Aminophenol Derivatives Against Various Microbial Strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| p-Aminophenol | Staphylococcus aureus | 31.25 - 500 | aatbio.com |
| Substituted 2-aminophenol (B121084) Schiff base (B1) | Escherichia coli | >1000 | researchgate.net |
| Substituted 2-aminophenol Schiff base (B1) | Staphylococcus aureus | 500 | researchgate.net |
| Substituted 2-aminophenol Schiff base (B2) | Escherichia coli | >1000 | researchgate.net |
| Substituted 2-aminophenol Schiff base (B2) | Staphylococcus aureus | >1000 | researchgate.net |
Antioxidant Properties and Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of an amino group, particularly in the ortho or para position to the hydroxyl group, can further enhance this activity through resonance stabilization of the resulting phenoxyl radical. In this compound, the amino group is in the meta position to the hydroxyl group.
The antioxidant mechanism of phenolic compounds can proceed via several pathways, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The HAT mechanism involves the direct donation of a hydrogen atom to a free radical, while the SET-PT mechanism involves the transfer of an electron to the radical, followed by the release of a proton from the antioxidant. The presence of electron-donating groups, such as methyl groups, on the aromatic ring can increase the electron density on the phenolic oxygen, facilitating hydrogen donation and thereby enhancing antioxidant activity.
The radical scavenging activity of aminophenol derivatives has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common measure of antioxidant potency. Studies on different aminophenol isomers have shown varying degrees of radical scavenging activity, indicating that the substitution pattern is a key determinant of antioxidant efficacy. For instance, 3-aminophenol (B1664112) has been reported to exhibit significant NOx scavenging activity.
Table 2: In Vitro Antioxidant Activity (IC50) of Structurally Related Aminophenol Derivatives.
| Compound | Assay | IC50 (mM) | Reference |
|---|---|---|---|
| 3-Aminophenol | NOx Scavenging | 0.11 | |
| 2-Aminophenol | NOx Scavenging | 0.195 | |
| 4,6-di-tert-butyl-2-aminophenol | NOx Scavenging | 0.12 | |
| Trolox (Standard) | NOx Scavenging | 0.19 |
In Vitro Anticancer Activity and Cellular Interaction Mechanisms
Certain aminophenol derivatives have shown promise as anticancer agents. A notable example is fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide], an aminophenol derivative of retinoic acid that exhibits antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action for the anticancer effects of aminophenol-containing compounds often involve the induction of apoptosis (programmed cell death) through pathways that may be independent of traditional retinoid receptors.
The antiproliferative activity of these compounds is thought to be linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. The 4-aminophenol (B1666318) moiety is considered crucial for this activity. Structure-activity relationship studies on aminophenol derivatives have revealed that modifications to the alkyl or acyl chains attached to the amino group can significantly impact their anticancer potency.
Given the structural similarities, this compound could potentially exhibit antiproliferative effects. The methyl groups on the aromatic ring may influence its cellular uptake and interaction with intracellular targets. The compound's ability to potentially generate ROS or interfere with cellular signaling pathways involved in cell proliferation and survival warrants further investigation. The cytotoxic effects of aminophenol derivatives have been evaluated against various cancer cell lines, with IC50 values indicating their potency.
Table 3: In Vitro Anticancer Activity (IC50) of a Structurally Related Aminophenol Derivative.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoyl amino phenoxy phenol (B47542) derivative (6i) | Prostate Cancer | 14.65 ± 1.35 |
Enzyme Inhibition Studies and Structure-Activity Relationship Analysis
Aminophenol derivatives have been investigated as inhibitors of various enzymes. The ability of these compounds to interact with the active site of an enzyme is dictated by their three-dimensional structure and the nature of their functional groups.
One enzyme that has been a target for aminophenol-based inhibitors is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of tyrosinase is of interest in the cosmetic industry for skin-lightening agents and in medicine for the treatment of hyperpigmentation disorders. Studies have shown that certain p-aminophenol derivatives can act as potent tyrosinase inhibitors. The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on how the inhibitor binds to the enzyme.
Another class of enzymes that have been targeted by aminophenol-like compounds is carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. While aminophenols themselves may be modest inhibitors, they can serve as a scaffold for the design of more potent inhibitors.
The structure-activity relationship (SAR) for enzyme inhibition by aminophenols highlights the importance of the substitution pattern on the aromatic ring. The presence and position of substituents can affect the binding affinity of the compound to the enzyme's active site. For this compound, the two methyl groups could sterically influence its interaction with an enzyme's binding pocket, and their electronic properties could affect the strength of binding.
Table 4: Enzyme Inhibition Data for Structurally Related Aminophenol Derivatives.
| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki or IC50) | Reference |
|---|---|---|---|---|
| p-decylaminophenol | Mushroom Tyrosinase | Non-competitive | Potent Inhibition (Specific value not provided) | |
| Aminophenol derivatives | Carbonic Anhydrase I & II | - | Inhibition in the micromolar range |
Interaction with Biological Targets and Molecular Pathways
The biological activities of small molecules like this compound are a consequence of their interactions with specific biological targets, such as proteins and nucleic acids. Molecular docking studies are a valuable computational tool for predicting the binding modes and affinities of small molecules to the active sites of these macromolecules.
For aminophenol derivatives, molecular docking studies have suggested potential interactions with various biological targets. For instance, Schiff base derivatives of 4-aminophenol have been shown to intercalate with DNA, suggesting a potential mechanism for anticancer activity. The binding energies calculated from these docking studies provide an estimate of the stability of the ligand-target complex.
In the context of enzyme inhibition, molecular docking can elucidate the specific amino acid residues in the active site that are involved in binding the inhibitor. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, while the aromatic ring and methyl groups can participate in hydrophobic and van der Waals interactions.
The predicted binding affinities of aminophenol derivatives to various protein targets can vary significantly, highlighting the specificity of these interactions. These computational predictions can guide the design of in vitro experiments to validate the biological activity and elucidate the molecular pathways affected by these compounds.
Table 5: Predicted Binding Energies of Structurally Related Aminophenol Derivatives with Biological Targets from Molecular Docking Studies.
| Compound | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 4-Aminophenol Schiff base derivatives | Antidiabetic Target (2ZEO) | -10.51 to -12.321 | |
| Schiff base from 4-aminoantipyrine (B1666024) and 2-aminophenol | Antifungal Protein Target (7BR0) | -8.9 | |
| Schiff base from 4-aminoantipyrine and 2-aminophenol | Antibacterial Protein Target (3TTZ) | -8.6 |
Environmental Chemistry and Remediation Research
Biodegradation Studies of Aminophenols by Microorganisms
The microbial breakdown of organic pollutants is a cornerstone of natural attenuation and a key process in bioremediation technologies. Aminophenols, as a class of compounds, are susceptible to microbial degradation, with various bacteria demonstrating the ability to utilize them as a source of carbon and energy.
Research has identified several bacterial genera capable of degrading aminophenols, including Pseudomonas, Burkholderia, and Arthrobacter. frontiersin.org These microorganisms employ specific enzymatic pathways to break down the aromatic structure of these compounds. The aerobic bacterial degradation of aminophenols can be initiated through two primary mechanisms:
Ring-cleavage: Dioxygenase enzymes catalyze the cleavage of the aromatic ring. For instance, the degradation of 2-aminophenol (B121084) is initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the ring to form 2-aminomuconic-6-semialdehyde. frontiersin.org
Hydrolytic deamination: This process involves the removal of the amino group. The degradation of 2-chloro-4-aminophenol in Arthrobacter sp., for example, begins with a deaminase-catalyzed hydrolytic deamination to form chlorohydroquinone. frontiersin.orgnih.gov
Following these initial steps, the intermediates are further metabolized through established pathways, such as the ortho- or meta-cleavage pathways, eventually leading to mineralization into carbon dioxide, water, and ammonium (B1175870) ions. nih.govnih.gov The degradation pathway for 4-aminophenol (B1666318) in Burkholderia sp. AK-5 involves initial hydroxylation to 1,4-benzenediol, which is then further hydroxylated to 1,2,4-benzenetriol (B23740) before ring cleavage. frontiersin.orgnih.gov
Several factors can influence the rate and extent of aminophenol biodegradation. nih.gov These include:
pH: The optimal pH for microbial degradation can vary. For instance, a strain of Alcaligenes sp. showed a marked delay in the biodegradation of 2-chlorophenol (B165306) at a pH of 5. nih.gov
Temperature: Temperature affects microbial metabolism and enzyme activity.
Presence of other substrates: The availability of other carbon sources can sometimes inhibit the degradation of the target pollutant. nih.gov
Microbial acclimation: Microbial populations previously exposed to specific pollutants may exhibit enhanced degradation rates.
The table below summarizes findings from various studies on the microbial degradation of aminophenols and related compounds.
| Compound | Microorganism | Key Enzyme/Pathway | Intermediate(s) | Reference |
| 2-Aminophenol | Pseudomonas sp. AP3 | 2-aminophenol-1,6-dioxygenase (Ring-cleavage) | 2-aminomuconic-6-semialdehyde | frontiersin.org |
| 4-Aminophenol | Burkholderia sp. AK-5 | Hydroxylation | 1,4-benzenediol, 1,2,4-benzenetriol | frontiersin.orgnih.gov |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Deaminase (Hydrolytic deamination) | Chlorohydroquinone | frontiersin.org |
| 4-Chloro-2-aminophenol | Burkholderia sp. RKJ 800 | Deaminase | 4-Chlorocatechol | nih.gov |
Adsorption and Removal Methodologies for Phenolic Compounds from Aqueous Systems
The removal of phenolic compounds from industrial wastewater is a critical environmental objective due to their toxicity. Adsorption is a widely used, effective, and versatile method for this purpose. iwaponline.com The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).
A variety of adsorbents have been investigated for the removal of phenol (B47542) and its derivatives from aqueous solutions. These can be broadly categorized as:
Conventional Adsorbents: Activated carbon is a highly effective and commonly used adsorbent due to its large surface area and porous structure. iwaponline.com Other materials like zeolites, clays (B1170129) (e.g., bentonite), and silica (B1680970) gels are also employed. iwaponline.commdpi.com
Low-Cost Adsorbents: To reduce treatment costs, significant research has focused on developing adsorbents from agricultural and industrial wastes. These materials are often abundant, readily available, and require minimal processing. Examples include fly ash, rice husk, pistachio nut shell ash, and various fruit peels. iwaponline.commdpi.com
The efficiency of the adsorption process is dependent on several operational parameters, including:
pH: The pH of the solution affects the surface charge of the adsorbent and the speciation of the phenolic compound. Phenol adsorption is often favored at acidic to neutral pH. mdpi.com
Adsorbent Dosage: Increasing the adsorbent dose generally increases the percentage of phenol removal due to the greater number of available adsorption sites. mdpi.com
Contact Time: Adsorption is a time-dependent process, and equilibrium needs to be reached for maximum removal.
Initial Concentration: The removal efficiency can be dependent on the initial concentration of the phenolic compound in the water.
The following table presents a summary of various adsorbents used for the removal of phenolic compounds and their reported adsorption capacities.
| Adsorbent | Phenolic Compound | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Activated Carbon (from date stones) | Phenol | - (98% removal) | 5 | iwaponline.com |
| Fly Ash | Phenol | - (82.92–88.73% removal) | 6 | mdpi.com |
| Aluminum-Impregnated Fly Ash | Phenol | - (85.6% removal) | - | mdpi.com |
| Chitosan-based Adsorbent | p-chloro phenol | 179.73 | 7 | mdpi.com |
| Terminalia Chebula Activated Carbon (TCAC) | Phenol | 36.77 | 5.5 | core.ac.uk |
| Polymeric Resin (MPPE-041) | Phenol | High | - | ugent.be |
Environmental Fate and Transformation Pathways (Theoretical)
Predicting the environmental fate of a specific chemical like 5-Amino-2,3-dimethylphenol requires an understanding of the various physical, chemical, and biological processes it may undergo in soil and water. While specific data for this compound are limited, its behavior can be inferred from the known fate of aminophenols, dimethylphenols, and other substituted phenols.
Mobility in Soil and Water: Phenol itself is soluble in water and has a low organic carbon-water (B12546825) partition coefficient (Koc), indicating it is highly mobile in soils and can potentially leach into groundwater. ccme.catpsgc-pwgsc.gc.ca The presence of methyl and amino groups on the benzene (B151609) ring of this compound will alter its polarity and solubility, which in turn affects its sorption to soil organic matter and clay particles. Adsorption to soil particles, though often reversible, can reduce the rate of biodegradation. ccme.ca
Transformation Pathways: Once released into the environment, this compound is expected to undergo transformation through several pathways:
Biodegradation: As discussed in section 8.1, microorganisms are capable of degrading aminophenols. The degradation of this compound would likely be initiated by enzymatic attack on either the amino or hydroxyl group, or hydroxylation of the aromatic ring, followed by ring cleavage. However, studies on dimethylphenols have shown them to be less easily biodegradable compared to phenol or cresols, suggesting that this compound may exhibit some persistence in the environment. nih.gov
Photodegradation: Phenolic compounds can absorb ultraviolet (UV) light, leading to their degradation. ccme.ca Studies on 2,3-dimethylphenol (B72121) and 2,6-dimethylphenol (B121312) have demonstrated their susceptibility to photodegradation, particularly in the presence of photosensitizers like titanium dioxide (TiO2) or iron (III) species, which generate highly reactive hydroxyl radicals. nih.goviiste.org It is plausible that this compound would also be susceptible to direct and indirect photolysis in sunlit surface waters.
Chemical Oxidation: Aminophenols can be degraded by advanced oxidation processes (AOPs), such as the Fenton process (using ferrous ions and hydrogen peroxide), which generates powerful hydroxyl radicals. bibliotekanauki.pl In aqueous environments, natural oxidants could contribute to the transformation of this compound. The electrochemical oxidation of aminophenols has been shown to proceed via the formation of intermediates like benzoquinone, followed by ring-opening to form smaller organic acids, and eventual mineralization to CO2. researchgate.netua.esfrontiersin.org
The theoretical environmental transformation of this compound would likely involve a combination of these processes, with the dominant pathway depending on specific environmental conditions such as sunlight intensity, microbial community composition, pH, and the presence of other reactive chemical species. The initial transformation products would likely be hydroxylated or oxidized derivatives, which would then undergo further degradation, potentially leading to complete mineralization.
Future Research Directions and Emerging Paradigms for 5 Amino 2,3 Dimethylphenol
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
Key research avenues include:
Catalytic Hydrogenation of Nitrophenols: A primary route to aminophenols involves the reduction of the corresponding nitrophenol. Future work will explore the use of novel nanocatalysts (e.g., supported noble metals like Pt, Pd, or earth-abundant metals like Ni, Fe) to achieve higher catalytic activity and selectivity under milder reaction conditions (lower temperature and pressure). The goal is to minimize side reactions and simplify product purification.
Direct Amination of Dimethylphenols: Research into the direct C-H amination of phenolic rings or the selective amination of 2,3-dimethylphenol (B72121) precursors represents a more atom-economical approach. This could involve advanced catalytic systems, potentially including transition metal catalysts with bespoke ligand designs, to control the regioselectivity and ensure the amino group is installed at the desired C5 position.
Flow Chemistry Processes: The adoption of continuous flow reactors for the synthesis of 5-Amino-2,3-dimethylphenol offers significant advantages in terms of safety, scalability, and control over reaction parameters. This approach allows for precise temperature and pressure management, rapid screening of reaction conditions, and potentially higher yields and purity compared to batch processes.
Table 1: Conceptual Comparison of Synthetic Pathways for this compound
| Parameter | Traditional Pathway (e.g., Nitration followed by Iron/Acid Reduction) | Emerging Catalytic Pathway (e.g., Direct Amination) |
| Starting Material | 2,3-Dimethylphenol | 2,3-Dimethylphenol |
| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), Reducing agents (Fe/HCl) | Aminating source, Transition Metal Catalyst |
| Number of Steps | 2-3 | 1-2 |
| Typical Yield | Moderate | Potentially High |
| Selectivity | Risk of isomer formation | High (catalyst-dependent) |
| Waste Generation | High (acidic waste, iron sludge) | Low (catalytic amounts) |
| Process Control | Moderate | High (especially in flow) |
Design and Synthesis of Advanced Derivatives with Tuned Properties
The true potential of this compound lies in its role as a versatile building block for the synthesis of advanced derivatives with tailored properties. The amino and hydroxyl groups serve as reactive handles for a wide range of chemical modifications, allowing for the fine-tuning of electronic, optical, and physicochemical characteristics.
Future research will focus on:
N-Functionalization: The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines. For instance, acylation of the amino group can be used to introduce long alkyl chains to modify solubility or to attach photoactive moieties. The synthesis of N-(5-hydroxy-2,3-dimethylphenyl)acetamide from this compound and acetic anhydride (B1165640) would be a straightforward example of creating a derivative with altered properties.
O-Functionalization: The phenolic hydroxyl group can be transformed into ethers or esters. Williamson ether synthesis, for example, could be employed to introduce specific functionalities that modulate the molecule's steric bulk or its ability to coordinate with metal ions.
Ring Substitution: Electrophilic aromatic substitution reactions can be explored to introduce additional functional groups (e.g., halogens, nitro groups) onto the aromatic ring, further tuning the molecule's electronic properties. The existing substituents will direct new groups to specific positions, offering a pathway to complex, multi-functionalized derivatives. Research into the development of derivatives of 5-amino-2,4,6-triiodoisophthalic acid, for example, demonstrates how extensive ring substitution and functionalization can create molecules for specific applications like medical imaging contrast agents. chemrxiv.orgresearchgate.net
Table 2: Illustrative Examples of Derivative Design and Potential Property Tuning
| Derivative Class | Synthetic Modification | Key Reagent Example | Potential Tuned Property |
| Amides | N-Acylation | Benzoyl Chloride | Enhanced thermal stability, altered electronic properties |
| Ethers | O-Alkylation | Methyl Iodide | Increased hydrophobicity, modified reactivity |
| Azo Compounds | Diazotization followed by coupling | NaNO₂/HCl, then a coupling partner (e.g., phenol) | Strong chromophoric (color) properties |
| Halogenated Derivatives | Electrophilic Halogenation | N-Bromosuccinimide | Modified reactivity, increased molecular weight |
Deeper Mechanistic Investigations of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the electron-donating amino and hydroxyl groups and the weakly donating methyl groups creates a unique electronic environment that governs the molecule's reactivity and regioselectivity.
Future mechanistic studies will likely employ a combination of kinetic analysis, isotopic labeling, and spectroscopic techniques to probe:
Electrophilic Aromatic Substitution: Investigating the precise directing effects of the substituent array. While the amino and hydroxyl groups are strong ortho-, para-directors, their combined influence, along with the methyl groups, requires detailed study to predict and control the outcomes of reactions like halogenation, nitration, and sulfonation.
Oxidation and Polymerization: Phenols and anilines are susceptible to oxidation. Mechanistic studies will be vital to understand the formation of radical intermediates and subsequent coupling reactions, which can lead to the formation of oligomers or polymers. This knowledge is essential for controlling polymerization processes or, conversely, for developing effective antioxidant strategies.
Condensation Reactions: The reaction of the amino group with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation. Mechanistic studies can elucidate the role of catalysts and the influence of the phenolic hydroxyl group on the reaction rate and equilibrium. researchgate.net
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials discovery. nih.gov For this compound, this integrated approach can guide the rational design of novel derivatives with targeted functionalities, saving significant time and resources compared to traditional trial-and-error methods. mdpi.com
Key areas for integration include:
Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate electron density distributions, molecular orbital energies (HOMO/LUMO), and atomic charges. mdpi.com This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective synthetic strategies.
Simulating Molecular Properties: Computational models can predict key properties of hypothetical derivatives, such as absorption spectra (for dyes), redox potentials (for antioxidants or electroactive materials), and binding affinities (for biochemical applications). These predictions allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for experimental synthesis. researchgate.net
Elucidating Reaction Pathways: Computational modeling can be used to map the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.net This provides invaluable insight into reaction mechanisms and helps explain experimentally observed outcomes, such as product ratios and reaction rates.
This integrated approach has been successfully applied in various fields, including protein engineering and the design of biologics, demonstrating its power to enhance the efficiency of research and development. nih.govmdpi.com
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound and its derivatives makes it a promising candidate for a range of applications beyond its traditional use as a chemical intermediate.
Future research is expected to explore its potential in:
High-Performance Polymers: The molecule can serve as a monomer for the synthesis of specialty polymers such as polyamides, polyimides, or polybenzoxazoles. The rigid aromatic core and the potential for strong intermolecular hydrogen bonding via the amino and hydroxyl groups could lead to materials with high thermal stability, mechanical strength, and chemical resistance.
Organic Electronics: Derivatives of this compound with extended π-conjugation could be investigated as organic semiconductors, charge-transport materials, or components in organic light-emitting diodes (OLEDs). The electron-donating nature of the amino and hydroxyl groups can be used to tune the electronic energy levels of the material.
Corrosion Inhibitors: Aminophenols are known to be effective corrosion inhibitors for metals. The molecule can adsorb onto a metal surface through its heteroatoms, forming a protective layer that prevents corrosive attack. Research could focus on synthesizing derivatives with enhanced adsorption properties and durability.
Precursors for Bio-based Materials: As a phenolic compound, this compound shares structural motifs with lignin, one of the most abundant organic polymers on Earth. wikipedia.org Research into the catalytic upgrading of lignin-derived molecules could provide sustainable pathways to this and related compounds, positioning it as a key building block in the bio-based economy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2,3-dimethylphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves regioselective nitration followed by reduction. For example, nitration of 2,3-dimethylphenol yields nitro intermediates, which are reduced via catalytic hydrogenation (e.g., H₂/Pd-C) to introduce the amino group. Protection of hydroxyl groups (e.g., acetylation) may prevent side reactions during nitration .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~60–70 | >90 (HPLC) |
| Reduction | H₂ (1 atm), Pd-C, EtOH | ~80–85 | >95 (NMR) |
Q. How to characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- NMR : Confirm substitution pattern via ¹H NMR (e.g., aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.1–2.3 ppm) .
- Melting Point : Compare observed mp (e.g., 127–133°C) with literature values .
Q. What are the key solubility and stability parameters for storing this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in cold water (0.1–0.5 g/L), freely soluble in ethanol, DMSO, or acetone .
- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid light exposure (use amber vials) due to phenolic degradation .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron density distribution and predict regioselectivity. For example, calculate Fukui indices to identify nucleophilic sites (e.g., para to -NH₂ or -CH₃ groups) .
- Case Study :
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.2 |
| Fukui Index (C4) | 0.15 |
| Reaction Barrier (kcal/mol) | 12.3 |
Q. How to address contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., cell lines, concentrations, incubation times) across studies .
- Dose-Response Validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., remdesivir for antiviral studies) .
- Structural Confirmation : Verify derivative structures via X-ray crystallography (SHELXL refinement ).
Q. What are the mechanistic insights into the inhibitory activity of this compound derivatives against viral enzymes?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based protease inhibition assays (e.g., SARS-CoV-2 Mpro) with Z-LR-AMC substrate .
- Docking Studies : AutoDock Vina to simulate binding interactions (e.g., hydrogen bonding with His41/Cys145 residues) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
